molecular formula C23H23NO3 B164845 Veliflapon CAS No. 128253-31-6

Veliflapon

Cat. No.: B164845
CAS No.: 128253-31-6
M. Wt: 361.4 g/mol
InChI Key: ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Veliflapon is a selective inhibitor of the 5-lipoxygenase activating protein (FLAP) . FLAP plays a crucial role in the synthesis of leukotrienes, which are inflammatory mediators involved in various conditions such as asthma and other inflammatory diseases .

Mode of Action

This compound interacts with its target, FLAP, by selectively inhibiting it . This inhibition modulates the synthesis of leukotrienes, specifically leukotriene B4 (LTB4) and leukotriene C4 (LTC4) . These leukotrienes are potent mediators of inflammatory reactions .

Biochemical Pathways

The inhibition of FLAP by this compound affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of leukotrienes . Specifically, FLAP activates the 5-lipoxygenase (5-LO) enzyme, which catalyzes the conversion of arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A4 (LTA4) . The unstable LTA4 is then either converted into LTB4 or LTC4 . By inhibiting FLAP, this compound disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The primary result of this compound’s action is the reduction in the production of leukotrienes . As leukotrienes are potent mediators of inflammatory reactions, this reduction can help alleviate symptoms in conditions such as asthma and other inflammatory diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound may vary among individuals due to genetic variations in the genes encoding FLAP and leukotriene A4 hydrolase (LTA4H)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veliflapon involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring and the subsequent attachment of the cyclopentyl and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Veliflapon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted phenyl compounds, which can be further modified for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Veliflapon

This compound is unique due to its high selectivity for FLAP and its potential to reduce cardiovascular risks. Unlike other inhibitors, this compound has shown promise in clinical trials for preventing heart attacks and strokes, making it a valuable candidate for further research and development .

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155843
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128253-31-6
Record name Veliflapon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128253-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of the 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester prepared in step 1 in methanol (100 ml) was added dropwise 1N sodium hydroxide (25 ml) and the resulting mixture was refluxed at 50° C. for 16 hours. The reaction mixture was then cooled to room temperature, and the methanol was removed in vacuo. The residue was acidified with 10% citric acid and the resulting solid was filtered, washed with water and dried in vacuo to provide 4.8 g of 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid.
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliflapon
Reactant of Route 2
Reactant of Route 2
Veliflapon
Reactant of Route 3
Reactant of Route 3
Veliflapon
Reactant of Route 4
Veliflapon
Reactant of Route 5
Reactant of Route 5
Veliflapon
Reactant of Route 6
Veliflapon
Customer
Q & A

Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?

A1: this compound exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, this compound prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.